molecular formula C12H8O4S B6399385 4-(5-Formylthiophen-2-YL)-3-hydroxybenzoic acid CAS No. 1261962-30-4

4-(5-Formylthiophen-2-YL)-3-hydroxybenzoic acid

Cat. No.: B6399385
CAS No.: 1261962-30-4
M. Wt: 248.26 g/mol
InChI Key: KZSYLVHSTUIXNL-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-YL)-3-hydroxybenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety with a hydroxyl group

Properties

IUPAC Name

4-(5-formylthiophen-2-yl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-6-8-2-4-11(17-8)9-3-1-7(12(15)16)5-10(9)14/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSYLVHSTUIXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689498
Record name 4-(5-Formylthiophen-2-yl)-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-30-4
Record name 4-(5-Formylthiophen-2-yl)-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-YL)-3-hydroxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal–Knorr synthesis and automated systems for the Suzuki–Miyaura coupling to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-2-YL)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group on the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in acetic acid for bromination.

Major Products

    Oxidation: 4-(5-Carboxythiophen-2-YL)-3-hydroxybenzoic acid.

    Reduction: 4-(5-Hydroxymethylthiophen-2-YL)-3-hydroxybenzoic acid.

    Substitution: 4-(5-Formylthiophen-2-YL)-3-nitrobenzoic acid or 4-(5-Formylthiophen-2-YL)-3-bromobenzoic acid.

Scientific Research Applications

4-(5-Formylthiophen-2-YL)-3-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-YL)-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and hydroxyl groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Formylthiophen-2-YL)benzoic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    4-(5-Methylthiophen-2-YL)-3-hydroxybenzoic acid:

    4-(5-Carboxythiophen-2-YL)-3-hydroxybenzoic acid: The formyl group is oxidized to a carboxylic acid, which may enhance its solubility and reactivity in certain reactions.

Uniqueness

4-(5-Formylthiophen-2-YL)-3-hydroxybenzoic acid is unique due to the presence of both a formyl group and a hydroxyl group, which provide distinct reactivity patterns and potential for diverse applications in various fields.

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